molecular formula C13H14ClN3O2 B13168244 3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid

3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid

Cat. No.: B13168244
M. Wt: 279.72 g/mol
InChI Key: BLAKTTHLSZPOHM-SNAWJCMRSA-N
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Description

3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the chloro and methyl groups. The final step involves the addition of the prop-2-enoic acid moiety. Reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific reagents like potassium permanganate for oxidation or sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[7][7].

Comparison with Similar Compounds

Similar Compounds

  • 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid
  • 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]but-2-enoic acid

Uniqueness

3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of the pyrazolo[3,4-b]pyridine core and the prop-2-enoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

(E)-3-(6-chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enoic acid

InChI

InChI=1S/C13H14ClN3O2/c1-7(2)17-13-10(8(3)16-17)6-9(12(14)15-13)4-5-11(18)19/h4-7H,1-3H3,(H,18,19)/b5-4+

InChI Key

BLAKTTHLSZPOHM-SNAWJCMRSA-N

Isomeric SMILES

CC1=NN(C2=C1C=C(C(=N2)Cl)/C=C/C(=O)O)C(C)C

Canonical SMILES

CC1=NN(C2=C1C=C(C(=N2)Cl)C=CC(=O)O)C(C)C

Origin of Product

United States

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